![molecular formula C12H14N2OS2 B13712272 Methyl [2-(3-methylphenoxy)ethyl]-cyanocarbonimidodithioate](/img/structure/B13712272.png)
Methyl [2-(3-methylphenoxy)ethyl]-cyanocarbonimidodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
Methyl [2-(3-methylphenoxy)ethyl]-cyanocarbonimidodithioate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The exact mechanism of action for Methyl [2-(3-methylphenoxy)ethyl]-cyanocarbonimidodithioate is not well-documented. compounds of this nature typically exert their effects by interacting with specific molecular targets, such as proteins or enzymes, and modulating their activity. The pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Methyl [2-(3-methylphenoxy)ethyl]-cyanocarbonimidodithioate can be compared with other similar compounds, such as:
- Methyl [2-(4-methylphenoxy)ethyl]-cyanocarbonimidodithioate
- Methyl [2-(2-methylphenoxy)ethyl]-cyanocarbonimidodithioate
These compounds share a similar core structure but differ in the position of the methyl group on the phenoxy ring. The uniqueness of this compound lies in its specific substitution pattern, which may influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C12H14N2OS2 |
|---|---|
Molecular Weight |
266.4 g/mol |
IUPAC Name |
[2-(3-methylphenoxy)ethylsulfanyl-methylsulfanylmethylidene]cyanamide |
InChI |
InChI=1S/C12H14N2OS2/c1-10-4-3-5-11(8-10)15-6-7-17-12(16-2)14-9-13/h3-5,8H,6-7H2,1-2H3 |
InChI Key |
ZDOYSGHMIXIAIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCCSC(=NC#N)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


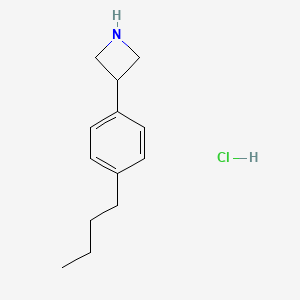
![N-[5-(5,7-Dimethyl-benzooxazol-2-yl)-2-methyl-phenyl]-2,4-dinitro-benzamide](/img/structure/B13712196.png)

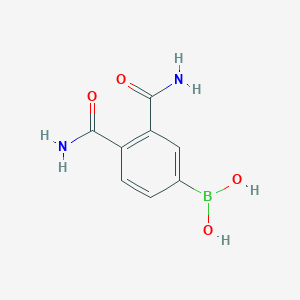
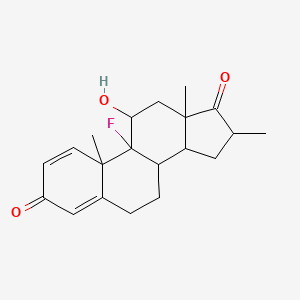
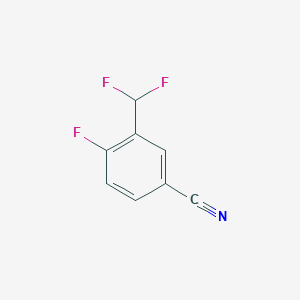
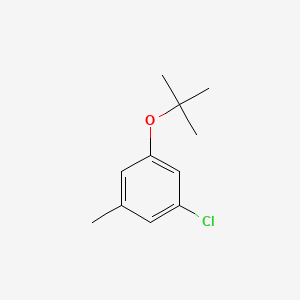

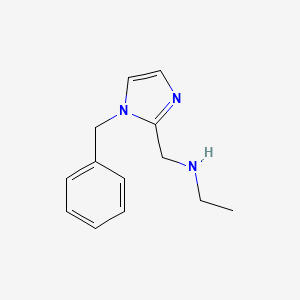
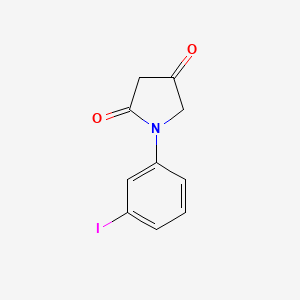
![1-Bromo-8-chlorodibenzo[b,d]thiophene](/img/structure/B13712275.png)
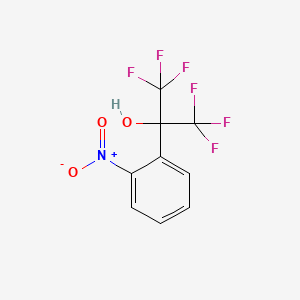
![5-(Chloromethoxy)benzo[d][1,3]dioxole](/img/structure/B13712294.png)
![N-Ethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13712298.png)
